3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile
Description
Properties
IUPAC Name |
3-nitro-4-(4-phenoxyanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c20-13-14-6-11-18(19(12-14)22(23)24)21-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-12,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBISPJZYJEXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-[(4-phenoxyphenyl)amino]benzonitrile. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-4-[(4-phenoxyphenyl)amino]benzonitrile .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through several methods, often involving reactions with malononitrile and various amines under specific conditions. The synthesis typically requires solvents such as toluene or tetrahydrofuran, and bases like diisopropylethylamine or sodium bicarbonate to facilitate the reaction process .
Table 1: Synthesis Conditions for 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Malononitrile + Base (diisopropylethylamine) | Reactant preparation |
| 2 | Solvent (Toluene/Tetrahydrofuran) | Reaction medium |
| 3 | Purification (e.g., recrystallization) | Product isolation |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This positions the compound as a potential candidate for developing new antibiotics.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. Preliminary studies suggest that modifications to the nitro group can enhance cytotoxicity against specific tumor cells . The structure-function relationship is crucial in understanding how variations in substituents affect biological activity.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 3-Nitro-4-(propyl-amino)benzonitrile | LOX IMVI | 10 | High |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | H37Rv | 4 | Moderate |
Material Science Applications
The compound's unique structural properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors. Studies using molecular electrostatic potential (MEP) maps have shown that the charge distribution within the molecule can lead to interesting electronic properties, which are essential for designing materials with specific conductivity characteristics.
Case Studies and Research Findings
Several case studies highlight the versatility of this compound:
Case Study 1: Antimicrobial Screening
A series of derivatives were synthesized and screened against M. tuberculosis. The most potent derivative demonstrated a MIC of 4 μg/mL, indicating strong potential as a lead compound for further development into antitubercular agents .
Case Study 2: Structure-Activity Relationship
Research focused on modifying the nitro group led to enhanced activity against cancer cell lines. This study emphasized the importance of structural modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
3-Methoxy-4-nitrobenzonitrile (CAS 177476-75-4)
- Molecular Formula : C₈H₆N₂O₃
- Key Substituents: Methoxy (-OCH₃) at 3-position, nitro (-NO₂) at 4-position.
- Properties : Melting point 125–126°C, high purity (≥99%), and stability under cool, dry storage conditions.
- Applications : Used as a pharmaceutical intermediate, particularly in reactions requiring regioselective nitration or methoxy group participation .
- However, the lack of an amino group limits its utility in forming hydrogen bonds with biological targets.
4-[(4-Methoxyphenyl)amino]benzonitrile (CAS 319016-04-1)
- Molecular Formula : C₁₄H₁₂N₂O
- Key Substituents: Methoxyphenylamino group at 4-position.
- Properties : LogP = 3.38 (indicative of moderate lipophilicity), exact mass 224.095 g/mol.
- Applications : Primarily a research chemical in coupling reactions, such as Buchwald-Hartwig amination .
- Comparison : The substitution of nitro with methoxy reduces electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution. This compound’s simpler structure may facilitate synthetic scalability compared to the target compound.
4-((4-(2-Cyanoethenyl)-2,6-dimethylphenyl)amino)benzonitrile (Patent US 7,125,879)
- Molecular Formula : C₁₇H₁₅N₃
- Key Substituents: Cyanoethenyl and dimethylphenyl groups.
- Applications: Patented for unspecified industrial or pharmaceutical uses, likely leveraging its conjugated cyano groups for electronic applications .
- Comparison: The cyanoethenyl group introduces π-conjugation, which may enhance conductivity in materials science applications, a feature absent in the target compound.
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile Oxalate
- Molecular Formula : C₁₉H₂₀FN₃O·C₂H₂O₄
- Key Substituents: Fluorine, cyclopropylmethylamino, and benzonitrile core.
- Comparison : The fluorine and cyclopropyl groups enhance biological target engagement, suggesting the target compound may be less potent in medicinal contexts but simpler to synthesize.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile | C₁₉H₁₄N₃O₃ | 332.34 | Nitro, phenoxyamino | N/A | Pharmaceutical intermediate |
| 3-Methoxy-4-nitrobenzonitrile | C₈H₆N₂O₃ | 178.15 | Methoxy, nitro | 125–126 | High-purity intermediate |
| 4-[(4-Methoxyphenyl)amino]benzonitrile | C₁₄H₁₂N₂O | 224.26 | Methoxyphenylamino | N/A | Coupling reaction studies |
| Patent Compound (US 7,125,879) | C₁₇H₁₅N₃ | 261.33 | Cyanoethenyl, dimethylphenylamino | N/A | Materials science, electronics |
Key Findings and Implications
Electronic Effects: The nitro group in the target compound enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, methoxy or amino groups in analogs shift reactivity toward electrophilic pathways .
Synthetic Utility: The phenoxyamino group in the target compound introduces steric hindrance, which may complicate synthesis but improve selectivity in binding interactions .
Biological Activity
3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile is an organic compound characterized by a complex structure that includes a nitro group, a phenoxy group, and an amino group. Its molecular formula is C15H13N3O2, with a molecular weight of approximately 273.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique arrangement of functional groups in this compound contributes to its reactivity and biological activity. The presence of the nitro group (–NO2) can enhance electrophilic character, while the amino group (–NH2) may facilitate hydrogen bonding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 273.29 g/mol |
| Functional Groups | Nitro, Amino, Phenoxy |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Similar compounds have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, structural analogs have been studied for their ability to target specific pathways involved in cancer cell survival.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further studies in the development of new antibiotics.
- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Targets : The compound may act as an inhibitor of specific enzymes, affecting cellular processes such as DNA replication and repair.
- Receptor Interactions : It may modulate the activity of receptors involved in signaling pathways that regulate cell growth and differentiation.
Case Studies and Research Findings
A review of literature reveals several studies focused on the biological evaluation of compounds similar to this compound:
- Anticancer Studies : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : Research indicated that certain analogs displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents.
- Pharmacological Evaluations : Investigations into the pharmacokinetics and bioavailability of related compounds revealed promising profiles, indicating that modifications to enhance solubility and absorption could improve therapeutic efficacy.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
